
Dimethoxy(phenyl)methanol
Vue d'ensemble
Description
Dimethoxy(phenyl)methanol, also known as DPM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DPM is a colorless liquid that is soluble in water and organic solvents. It is mainly used as a solvent in the production of resins, coatings, and inks. However, recent studies have shown that DPM has several other applications, including its use as a reagent in organic synthesis, as a potential drug candidate, and in the development of new materials.
Applications De Recherche Scientifique
Electrochemical Functionalization
- Electrochemical Transformations: Research on 1,3-diisopropylbenzene's anodic oxidation in methanol demonstrates the exclusive formation of a dimethoxy-functionalized product, highlighting a potential pathway for electrochemical synthesis involving Dimethoxy(phenyl)methanol derivatives (Bohn, Hilt, Bolze, & Gürtler, 2010).
Organic Synthesis
- Catalytic Oxidation: A study on the synthesis of dimethoxymethane from methanol using acid catalysts points to potential applications in industries like paints, perfumes, and pharmacy. This process could utilize bio-methanol derived from biomass gasification, indicating a sustainable approach (Thavornprasert, Capron, Jalowiecki-Duhamel, & Dumeignil, 2016).
- Asymmetric Organic Synthesis: The compound (2R,3R)-1,4-dimethoxy-1,1,4,4-tetraphenylbutane-2,3-diol, related to Dimethoxy(phenyl)methanol, has diverse applications in asymmetric organic synthesis. Innovative synthetic methods for this compound have been developed, emphasizing green chemistry principles (Hu & Shan, 2020).
Medicinal Chemistry
- Antibacterial Activity: A study on the synthesis of 2,3-dimethoxy-3-hydroxy-2-(1-phenyl-3-aryl-4-pyrazolyl)chromanones reveals their significant antibacterial activity against both gram-positive and gram-negative bacteria. This finding underscores the medicinal chemistry applications of dimethoxy compounds (Prakash, Kumar, & Sehrawat, 2009).
Analytical Chemistry
- Fluorescent Probes: The creation of a new ratiometric fluorescent probe based on a dimethoxy-phenyl compound for monitoring methanol in biodiesel highlights an application in analytical chemistry. The study used DFT and TDDFT methods to investigate the excited-state intramolecular proton transfer process of the molecule (Chen, Yang, Zhao, Liu, & Li, 2019).
Propriétés
IUPAC Name |
dimethoxy(phenyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c1-11-9(10,12-2)8-6-4-3-5-7-8/h3-7,10H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBWKALYSJJBYDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC=CC=C1)(O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




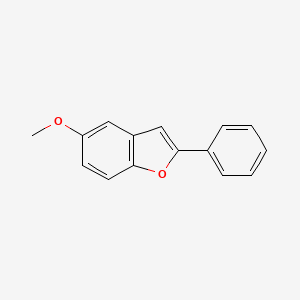

![1-N-[(2-methylphenyl)methyl]benzene-1,2-diamine](/img/structure/B3280603.png)
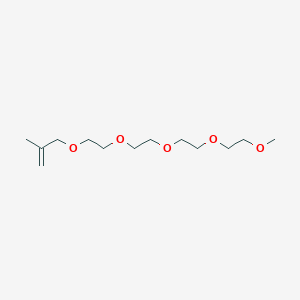
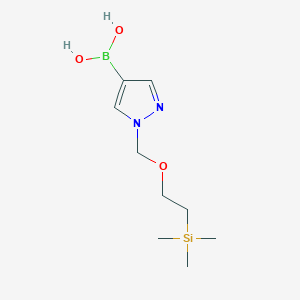

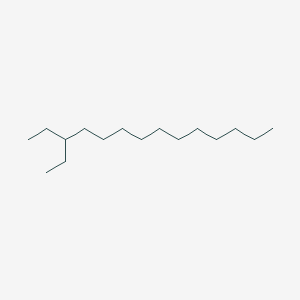

![2-([1,1'-Biphenyl]-2-yloxy)ethyl acrylate](/img/structure/B3280643.png)
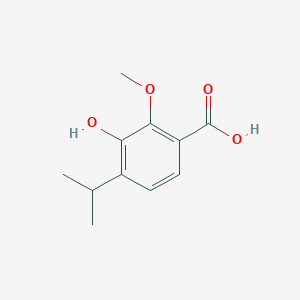
![(E)-7-[(1R,2R,3R,5S)-2-[(E,3R)-4-(3-Chlorophenoxy)-3-hydroxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoic acid](/img/structure/B3280655.png)
![[3-[[(1,1-Dimethylethyl)oxy]carbonyl]-2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl]boronic acid](/img/structure/B3280673.png)
![2-[4-(Aminomethyl)phenoxy]acetic acid tert-butyl ester](/img/structure/B3280680.png)